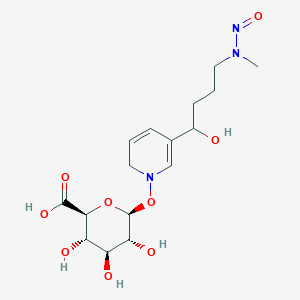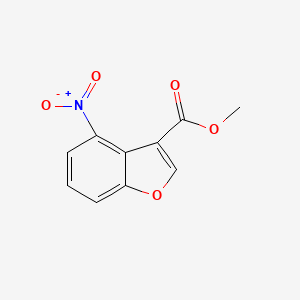![molecular formula C10H17N3 B12864026 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine CAS No. 95138-18-4](/img/structure/B12864026.png)
2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is a heterocyclic compound that contains both a pyrrole ring and a piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-bromoethyl)pyrrole with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine and pyrrole derivatives.
Applications De Recherche Scientifique
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethyl]piperazine: Similar structure but with methyl groups on the pyrrole ring.
2-(1H-Pyrrol-1-yl)ethanamine: Contains a pyrrole ring but with an amine group instead of a piperazine ring.
Uniqueness
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is unique due to its combination of a pyrrole ring and a piperazine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
95138-18-4 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(2-pyrrol-1-ylethyl)piperazine |
InChI |
InChI=1S/C10H17N3/c1-2-7-13(6-1)8-3-10-9-11-4-5-12-10/h1-2,6-7,10-12H,3-5,8-9H2 |
Clé InChI |
OPQLVFWNSXMSPV-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(CN1)CCN2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



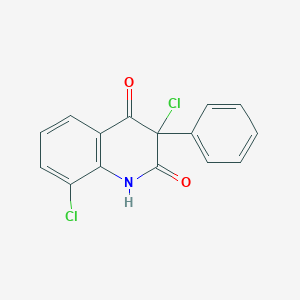

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12863959.png)
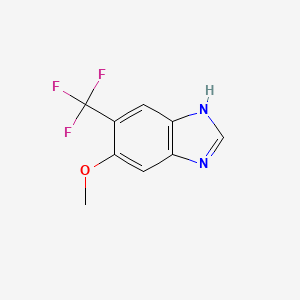
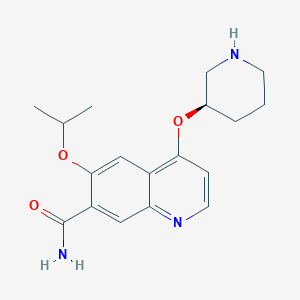

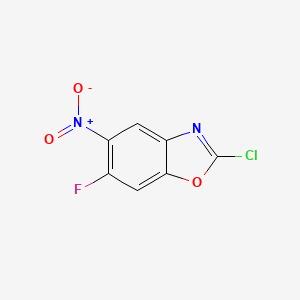
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)

